molecular formula C13H13N3OS B4889180 3-(phenylthio)-N-2-pyrimidinylpropanamide

3-(phenylthio)-N-2-pyrimidinylpropanamide

Cat. No. B4889180
M. Wt: 259.33 g/mol
InChI Key: YNXXZWCDFBHUQB-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-2-pyrimidinylpropanamide, also known as PTUPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTUPB belongs to the family of pyrimidine-based compounds and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-2-pyrimidinylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have various biochemical and physiological effects, including the modulation of glucose and lipid metabolism, the regulation of oxidative stress, and the modulation of immune function. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to increase glucose uptake and improve insulin sensitivity in animal models of diabetes. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-(phenylthio)-N-2-pyrimidinylpropanamide has several advantages for lab experiments, including its stability, solubility, and availability. 3-(phenylthio)-N-2-pyrimidinylpropanamide is stable under various conditions and can be easily synthesized in large quantities. However, 3-(phenylthio)-N-2-pyrimidinylpropanamide has some limitations, including its potential toxicity and off-target effects. Further studies are needed to determine the optimal dose and duration of 3-(phenylthio)-N-2-pyrimidinylpropanamide treatment in different disease models.

Future Directions

There are several future directions for the research on 3-(phenylthio)-N-2-pyrimidinylpropanamide. One potential direction is to investigate the role of 3-(phenylthio)-N-2-pyrimidinylpropanamide in the regulation of autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis. Another potential direction is to investigate the potential of 3-(phenylthio)-N-2-pyrimidinylpropanamide as a therapeutic agent in metabolic disorders, such as obesity and type 2 diabetes. Finally, further studies are needed to determine the potential of 3-(phenylthio)-N-2-pyrimidinylpropanamide as a drug candidate for clinical trials.
Conclusion
In conclusion, 3-(phenylthio)-N-2-pyrimidinylpropanamide is a promising pyrimidine-based compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have various biochemical and physiological effects and has been extensively studied for its potential in various diseases. Further studies are needed to determine the optimal dose and duration of 3-(phenylthio)-N-2-pyrimidinylpropanamide treatment and its potential as a drug candidate for clinical trials.

Synthesis Methods

The synthesis of 3-(phenylthio)-N-2-pyrimidinylpropanamide involves a multi-step process that starts with the reaction of 2-aminopyrimidine with 2-bromoacetic acid, followed by the reaction of the resulting intermediate with phenylthiourea. The final product is obtained by reacting the intermediate with acetic anhydride. The yield of 3-(phenylthio)-N-2-pyrimidinylpropanamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

3-(phenylthio)-N-2-pyrimidinylpropanamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have anticancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.

properties

IUPAC Name

3-phenylsulfanyl-N-pyrimidin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-12(16-13-14-8-4-9-15-13)7-10-18-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXXZWCDFBHUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-2-pyrimidinylpropanamide

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